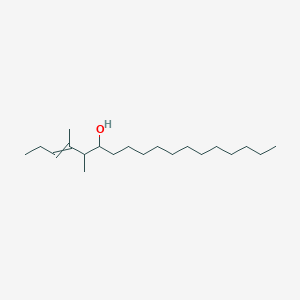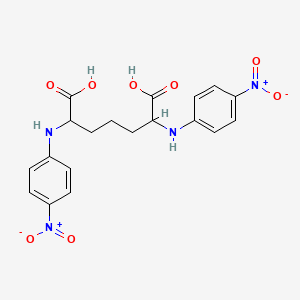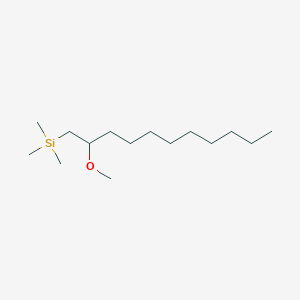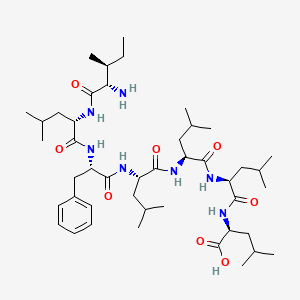
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a compound that belongs to the pyrrolidine family, which is a class of nitrogen-containing heterocycles. Pyrrolidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The synthesis of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
N-Methylpyrrolidine: Lacks the trimethylsilyl group, making it less lipophilic.
Pyrrolidine-2,5-dione: Contains a different functional group, leading to distinct chemical properties and applications.
Prolinol: Another pyrrolidine derivative with different stereochemistry and biological activity.
The uniqueness of this compound lies in its trimethylsilyl group, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
919286-28-5 |
|---|---|
Formule moléculaire |
C10H21NO2Si |
Poids moléculaire |
215.36 g/mol |
Nom IUPAC |
methyl 2-methyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H21NO2Si/c1-10(14(3,4)5)7-6-8-11(10)9(12)13-2/h6-8H2,1-5H3 |
Clé InChI |
OIPODBHTZBWTPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1C(=O)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)


![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)

![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)

![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
